N-(2-chloro-3-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality N-(2-chloro-3-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-3-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

130647-85-7 |

|---|---|

Formule moléculaire |

C8H8ClNO2 |

Poids moléculaire |

185.61 g/mol |

Nom IUPAC |

N-(2-chloro-3-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11) |

Clé InChI |

KZKLPYFXZLECRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC=C1)O)Cl |

SMILES canonique |

CC(=O)NC1=C(C(=CC=C1)O)Cl |

Synonymes |

Acetamide, N-(2-chloro-3-hydroxyphenyl)- |

Origine du produit |

United States |

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of N-(2-chloro-3-hydroxyphenyl)acetamide

This guide provides a comprehensive technical overview of the anticipated in vivo metabolic pathways of N-(2-chloro-3-hydroxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of xenobiotic metabolism to forecast the biotransformation of this specific molecule. While direct metabolic studies on N-(2-chloro-3-hydroxyphenyl)acetamide are not extensively available in public literature, this guide constructs a scientifically rigorous framework based on the metabolism of structurally analogous aromatic amides, halogenated phenols, and chloroacetamides.

Introduction and Structural Rationale for Predicted Metabolism

N-(2-chloro-3-hydroxyphenyl)acetamide is a halogenated aromatic amide. Its metabolic fate in vivo is dictated by its distinct chemical features: an acetamide group, a chlorinated phenyl ring, and a hydroxyl group. Each of these moieties is a substrate for various metabolic enzymes, primarily within the liver. The interplay of these structural components will determine the compound's pharmacokinetic profile, its potential for bioactivation to reactive metabolites, and its routes of elimination.

The metabolism of such xenobiotics is typically biphasic, involving Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions introduce or expose functional groups, which then serve as sites for Phase II conjugation, rendering the molecule more water-soluble and readily excretable.[1][2]

Table 1: Physicochemical and Structural Properties of N-(2-chloro-3-hydroxyphenyl)acetamide

| Property | Value/Structure | Implication for Metabolism |

| Chemical Formula | C₈H₈ClNO₂ | Provides the elemental composition. |

| Molecular Weight | 185.61 g/mol | Influences absorption and distribution. |

| Structure | Aromatic ring with chloro, hydroxyl, and acetamido substituents. | Multiple sites for enzymatic attack (hydroxylation, dehalogenation, amide hydrolysis, conjugation). |

| Lipophilicity | Predicted to be moderate. | Governs membrane permeability and distribution into tissues like the liver and adipose tissue.[1][3] |

| Key Functional Groups | Amide, Phenolic Hydroxyl, Aryl Chloride | Primary targets for Phase I and Phase II metabolic enzymes. |

Predicted Phase I Metabolic Pathways

Phase I metabolism of N-(2-chloro-3-hydroxyphenyl)acetamide is anticipated to be dominated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4][5] The primary reactions are expected to be aromatic hydroxylation, N-hydroxylation of the amide, and potential dehalogenation.

Aromatic Hydroxylation

The electron-rich phenyl ring is a prime target for CYP-mediated oxidation. The existing hydroxyl and chloro substituents will direct further hydroxylation to specific positions on the ring. The introduction of a second hydroxyl group would create a catechol or hydroquinone-like metabolite, which can be redox-active.

N-Hydroxylation of the Amide Group

Aromatic amides are known to undergo N-hydroxylation, a metabolic activation pathway that can lead to the formation of reactive intermediates.[6] This reaction is of toxicological significance as N-hydroxy metabolites can be further esterified (e.g., by sulfation or acetylation) to form unstable esters that can covalently bind to macromolecules like DNA and proteins.[6]

Amide Hydrolysis

Hydrolysis of the amide bond would cleave the molecule into 2-chloro-3-aminophenol and acetic acid. This reaction can be catalyzed by amidases. The resulting aromatic amine is itself a substrate for further metabolism and can be a potential source of toxicity.[7]

Dechlorination

The removal of the chlorine atom from the aromatic ring is another possible, though often less favorable, metabolic step for aryl chlorides. This can occur via oxidative or reductive mechanisms and may lead to the formation of a phenolic metabolite.

Below is a diagram illustrating the predicted Phase I metabolic pathways.

Caption: Predicted Phase I metabolic pathways of N-(2-chloro-3-hydroxyphenyl)acetamide.

Predicted Phase II Metabolic Pathways

The functional groups on the parent compound (hydroxyl) and those introduced during Phase I metabolism serve as sites for Phase II conjugation reactions. These reactions increase the water solubility of the xenobiotic, facilitating its excretion, primarily in urine and feces.[3]

Glucuronidation

The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. This is often a major pathway for the detoxification of phenolic compounds. The hydroxyl groups added during Phase I can also undergo glucuronidation.

Sulfation

Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the phenolic hydroxyl group, forming a sulfate conjugate. Sulfation is another common pathway for the metabolism of phenols.[8]

The diagram below illustrates the predicted Phase II conjugation reactions.

Caption: Predicted Phase II conjugation pathways for N-(2-chloro-3-hydroxyphenyl)acetamide and its Phase I metabolites.

Experimental Workflow for In Vivo Metabolism Studies

To empirically determine the metabolic pathways of N-(2-chloro-3-hydroxyphenyl)acetamide, a systematic in vivo study is required. The following protocol outlines a standard approach using a rodent model.

Animal Model and Dosing

-

Model: Male and female Sprague-Dawley rats (8-10 weeks old) are a common choice for initial metabolism studies.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study.

-

Dosing: The compound can be administered via oral gavage or intravenous injection. The vehicle should be selected based on the compound's solubility (e.g., corn oil, 0.5% methylcellulose). A dose range-finding study should be conducted to determine a non-toxic dose.

Sample Collection

-

Metabolism Cages: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.[5]

-

Collection Schedule: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h) post-dose.

-

Blood Sampling: Blood samples can be collected via tail vein or cardiac puncture at specified time points to determine the pharmacokinetic profile of the parent compound and its metabolites. Plasma is separated by centrifugation.

-

Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and major organs (liver, kidneys, adipose tissue) can be collected to assess tissue distribution.[1][3]

Sample Preparation

-

Urine: May require enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates and analyze the resulting aglycones. Samples are typically centrifuged or filtered before analysis.

-

Feces: Homogenized in a suitable solvent (e.g., methanol/water) and extracted. The extract is then centrifuged and the supernatant is collected for analysis.

-

Plasma: Proteins are precipitated using a solvent like acetonitrile. The supernatant is collected after centrifugation.

-

Solid-Phase Extraction (SPE): May be used for sample cleanup and concentration of analytes from all matrices.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in biological matrices.[9]

-

Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile (both often containing a small amount of formic acid) is employed.

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Full Scan: To get an overview of all ions present in the sample.

-

Product Ion Scan: To fragment parent ions and obtain structural information about the metabolites.[9]

-

Neutral Loss/Precursor Ion Scans: To screen for specific types of conjugates (e.g., loss of the glucuronic acid moiety).

-

-

Metabolite Identification: Metabolites are identified by comparing their retention times and mass fragmentation patterns to those of the parent compound and, if available, synthetic standards.

The experimental workflow is depicted in the following diagram.

Caption: A typical experimental workflow for an in vivo drug metabolism study.

Conclusion and Future Directions

The in vivo metabolism of N-(2-chloro-3-hydroxyphenyl)acetamide is predicted to be a multifaceted process involving Phase I oxidation and hydrolysis, followed by extensive Phase II conjugation. The key pathways are likely to be aromatic hydroxylation and conjugation (glucuronidation and sulfation) of the phenolic hydroxyl group. Of particular interest from a drug development and safety perspective is the potential for N-hydroxylation of the amide, which could lead to the formation of reactive metabolites.

The experimental framework provided in this guide offers a robust methodology for the definitive elucidation of these pathways. The resulting data will be crucial for understanding the compound's pharmacokinetic properties, its potential for drug-drug interactions, and its overall safety profile. Future studies could also involve in vitro models, such as liver microsomes or hepatocytes, to further characterize the specific enzymes involved in the metabolism of N-(2-chloro-3-hydroxyphenyl)acetamide.[4][10]

References

- Metabolic activation of aromatic amines and azo dyes - PubMed. (n.d.).

- The role of structure in the disposition of halogenated aromatic xenobiotics - PubMed. (n.d.).

- The role of structure in the disposition of halogenated aromatic xenobiotics - PMC. (n.d.).

- Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. (n.d.).

- Chemical structures of probe aromatic amides with well-characterised in... - ResearchGate. (n.d.).

- Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - ResearchGate. (n.d.).

- Role of structure in the disposition of halogenated aromatic xenobiotics - OSTI. (1985, September 1).

- Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut - PMC. (n.d.).

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).

- Monitoring 2-phenylethanamine and 2-(3-hydroxyphenyl)acetamide sulfate in doping controls - PubMed. (2015, November 15).

- Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC. (n.d.).

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).

- Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen. (2021, May 23).

Sources

- 1. The role of structure in the disposition of halogenated aromatic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of structure in the disposition of halogenated aromatic xenobiotics (Journal Article) | OSTI.GOV [osti.gov]

- 3. The role of structure in the disposition of halogenated aromatic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen [intechopen.com]

- 6. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring 2-phenylethanamine and 2-(3-hydroxyphenyl)acetamide sulfate in doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 10. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of N-(2-chloro-3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. The thermodynamic properties of an active pharmaceutical ingredient (API) are not merely academic data points; they are critical determinants of a drug's behavior, influencing its solubility, stability, bioavailability, and manufacturability.[1][2][3] For a molecule like N-(2-chloro-3-hydroxyphenyl)acetamide, a thorough understanding of its thermodynamic landscape is a prerequisite for successful formulation and clinical efficacy.

The interplay of enthalpy (ΔH) and entropy (ΔS), which dictates the Gibbs free energy (ΔG) of a system, governs phase transitions, dissolution, and binding events.[[“]][5] For drug development professionals, these properties translate into tangible outcomes:

-

Solubility and Dissolution Rate: The transition from a solid state to a solution is a thermodynamically driven process. The crystal lattice energy, a function of the intermolecular forces in the solid state, must be overcome by the solvation energy. Poor aqueous solubility remains a major hurdle for many NCEs, and understanding the thermodynamics of dissolution is key to developing strategies to enhance bioavailability.

-

Polymorphism and Solid-State Stability: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with its own unique set of thermodynamic properties. One polymorph may be more stable than another, and transitions between forms can be triggered by changes in temperature or other processing parameters. Characterizing the thermodynamics of these polymorphs is crucial for ensuring the long-term stability and consistent performance of the drug product.

-

Manufacturability and Process Control: Thermodynamic data informs the design of crystallization processes, drying operations, and other manufacturing steps. Understanding the thermal behavior of an API is essential for preventing degradation and ensuring the desired solid form is consistently produced.

This guide will provide a detailed exploration of the key thermodynamic properties relevant to N-(2-chloro-3-hydroxyphenyl)acetamide and the methodologies to determine them.

N-(2-chloro-3-hydroxyphenyl)acetamide: A Molecule of Interest

N-(2-chloro-3-hydroxyphenyl)acetamide belongs to the acetanilide class of compounds, which are of significant interest in medicinal chemistry. Its structure, featuring a substituted phenyl ring, suggests the potential for a range of biological activities.

Chemical Structure:

While specific therapeutic applications of this exact molecule are not widely documented, its structural motifs are present in various pharmacologically active agents. The chloro and hydroxyl substitutions on the phenyl ring are expected to significantly influence its intermolecular interactions and, consequently, its thermodynamic properties.

Key Thermodynamic Properties and Their Significance

A comprehensive thermodynamic characterization of N-(2-chloro-3-hydroxyphenyl)acetamide would involve the determination of the following key parameters:

| Thermodynamic Property | Symbol | Significance in Drug Development |

| Melting Point | Tm | An indicator of the purity and the strength of the crystal lattice. A sharp melting point is often indicative of a pure crystalline substance. It is a critical parameter for many formulation processes, such as hot-melt extrusion.[1] |

| Enthalpy of Fusion | ΔHfus | The amount of energy required to convert one mole of a substance from the solid to the liquid state at its melting point. It provides a quantitative measure of the intermolecular forces in the crystal lattice. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is essential for calculating changes in enthalpy and entropy with temperature and for understanding the energetics of dissolution.[6] |

| Enthalpy of Sublimation | ΔHsub | The energy required to convert a substance from the solid to the gaseous state. It is a key parameter in understanding solid-state stability and can be used to estimate crystal lattice energy. |

| Gibbs Free Energy | ΔG | The ultimate determinant of the spontaneity of a process. For example, the Gibbs free energy of solution determines the solubility of a compound. |

| Entropy | ΔS | A measure of the disorder or randomness of a system. Changes in entropy play a crucial role in phase transitions and binding events. |

Experimental Determination of Thermodynamic Properties

The following are the primary experimental techniques that would be employed to characterize the thermodynamic properties of N-(2-chloro-3-hydroxyphenyl)acetamide.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting points, enthalpies of fusion, and identifying polymorphic transitions.[7][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of N-(2-chloro-3-hydroxyphenyl)acetamide into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC cell.

-

Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The resulting thermogram will show an endothermic peak at the melting point. The temperature at the onset of the peak is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices:

-

Heating Rate: A standard heating rate of 10 °C/min is often used as a starting point. Slower heating rates can provide better resolution of thermal events, while faster rates can be used to suppress or reveal certain transitions.

-

Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures.

Diagram of a Typical DSC Workflow:

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to assess thermal stability and to detect the loss of volatiles, such as water or residual solvents.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of N-(2-chloro-3-hydroxyphenyl)acetamide into a tared TGA crucible.

-

Instrumentation: Place the crucible in the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. A significant weight loss indicates decomposition or the loss of a volatile component.

Diagram of a Typical TGA Workflow:

Caption: Workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. These in silico approaches are particularly useful in the early stages of drug discovery for screening large numbers of compounds.[9][10][11]

Density Functional Theory (DFT)

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate gas-phase enthalpies of formation and other thermodynamic properties with a reasonable degree of accuracy.

Methodology:

-

Molecular Geometry Optimization: The 3D structure of N-(2-chloro-3-hydroxyphenyl)acetamide is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute thermal corrections to the enthalpy and Gibbs free energy.

-

Thermochemical Analysis: The results of the frequency calculation are used to determine the enthalpy, entropy, and Gibbs free energy of the molecule in the gas phase.

Quantitative Structure-Property Relationship (QSPR)

Principle: QSPR models are mathematical equations that relate the chemical structure of a molecule to its physical or biological properties. For thermodynamic properties like melting point, QSPR models can be developed by training a machine learning algorithm on a large dataset of compounds with known melting points.[9]

Comparative Analysis with Structural Analogs

While specific thermodynamic data for N-(2-chloro-3-hydroxyphenyl)acetamide is lacking, we can draw inferences from the known properties of its structural isomers and other related acetanilide derivatives.

| Compound | CAS Number | Melting Point (°C) | Notes |

| N-(2-chloro-3-hydroxyphenyl)acetamide | 130647-85-7 | Not available | The target compound of this guide. |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 3964-54-3 | 140-142 | An isomer with the hydroxyl group in the para position. The melting point is reported as 413-415 K (140-142 °C).[12][13][14] The different substitution pattern will influence hydrogen bonding and crystal packing. |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | 3964-54-3 | Not available | Another isomer with a different substitution pattern.[15][16] |

| N-(3-Chloro-2-hydroxyphenyl)acetamide | 29473-23-2 | Not available | A further isomer. |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | 150-151 | A related acetanilide with dimethyl substitution instead of hydroxyl. This highlights the effect of different functional groups on the melting point.[17][18] |

| 2-Chloro-N-(hydroxymethyl)acetamide | 2832-19-1 | 97-103 | A simpler acetamide derivative, illustrating the impact of the phenyl group on the melting point.[19] |

Insights from Comparative Data:

The melting points of the substituted acetanilides are all above 100 °C, indicating relatively strong crystal lattice forces. The variation in melting points among the isomers highlights the significant impact of the substituent positions on the intermolecular interactions within the crystal. For N-(2-chloro-3-hydroxyphenyl)acetamide, the presence of both a chloro and a hydroxyl group in an ortho/meta relationship allows for the possibility of intramolecular hydrogen bonding, which could affect its crystal packing and, consequently, its melting point and solubility.

Conclusion and Future Directions

A thorough understanding of the thermodynamic properties of N-(2-chloro-3-hydroxyphenyl)acetamide is essential for its potential development as a pharmaceutical agent. This guide has outlined the key thermodynamic parameters of interest and the established experimental and computational methodologies for their determination. While direct experimental data is currently unavailable, the provided protocols and comparative analysis with related compounds offer a robust framework for initiating such a characterization.

For future work, the following steps are recommended:

-

Synthesis and Purification: Obtain a high-purity sample of N-(2-chloro-3-hydroxyphenyl)acetamide.

-

Experimental Characterization: Perform DSC and TGA analysis to determine the melting point, enthalpy of fusion, and thermal stability.

-

Solubility Studies: Experimentally measure the solubility in various solvents and at different temperatures.

-

Computational Modeling: Conduct DFT calculations to predict the gas-phase thermodynamic properties and use QSPR models to estimate the melting point.

-

Polymorph Screening: Conduct a comprehensive polymorph screen to identify and characterize any different crystalline forms.

By systematically applying the principles and techniques outlined in this guide, researchers can build a comprehensive thermodynamic profile of N-(2-chloro-3-hydroxyphenyl)acetamide, a critical step in unlocking its therapeutic potential.

References

-

APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

- Varma, M., & Hancock, B. (2025). Thermodynamics for Drug Product Design: A Guide for Pharmaceutical Scientists. Wiley.

-

Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. (n.d.). SCIENOMICS. Retrieved March 17, 2026, from [Link]

-

Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

-

What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus. Retrieved March 17, 2026, from [Link]

- Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction. (2020).

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Novel Compurarional Approach by Combining Machine Learning With Molecular Thermodynamics For Prediction Drug Solubility in Solvents. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025). PubMed.

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

- SAFETY DATA SHEET - 2-Chloro-N-(hydroxymethyl)acetamide. (2025). Fisher Scientific.

-

Acetamide, N-(2-chloro-3-hydroxyphenyl)- — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

- Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide

-

Vaporization and Sublimation Enthalpies of Acetanilide and Several Derivatives by Correlation Gas Chromatography. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

- Preparation, spectral analysis of a substituted phenyl acetanilide

-

N-(3-Chloro-4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Vapor Pressure Measurements for Acetanilide and Its Derivatives by Fast Scanning Calorimetry. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

- 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024). IUCr Journals.

-

TG and DSC curves for 4-aminoacetanilide thermal decomposition (heating rate 10°C/min). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

- SAFETY DATA SHEET - 3-Acetamidophenol. (2010). Fisher Scientific.

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Buy N-(3-chloro-4-hydroxyphenyl)acetamide. (n.d.). Boron Molecular. Retrieved March 17, 2026, from [Link]

- Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Fe

-

Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.google.cn [books.google.cn]

- 3. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]

- 4. consensus.app [consensus.app]

- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. boronmolecular.com [boronmolecular.com]

- 17. 135440100 [thermofisher.com]

- 18. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Lipophilicity and Partition Coefficient of N-(2-chloro-3-hydroxyphenyl)acetamide

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] An optimal balance between lipophilicity and hydrophilicity is crucial for a drug to effectively traverse biological membranes, reach its target, and be cleared from the body.[3][4] This guide provides a comprehensive technical overview of the lipophilicity of N-(2-chloro-3-hydroxyphenyl)acetamide, a molecule of interest in medicinal chemistry, with a focus on the theoretical underpinnings and practical methodologies for determining its partition coefficient (LogP).

Understanding Lipophilicity: The Partition and Distribution Coefficients

Lipophilicity is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[5] For practical purposes, this is expressed on a logarithmic scale as LogP.

LogP = log10 ([solute]octanol / [solute]water) [5]

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For ionizable molecules like N-(2-chloro-3-hydroxyphenyl)acetamide, the distribution coefficient (LogD) is a more physiologically relevant parameter as it considers the partition of all species (ionized and non-ionized) at a specific pH.

N-(2-chloro-3-hydroxyphenyl)acetamide: A Physicochemical Profile

| Property | Value | Source |

| Chemical Name | N-(2-chloro-3-hydroxyphenyl)acetamide | NextSDS[6] |

| CAS Number | 130647-85-7 | NextSDS[6] |

| Molecular Formula | C8H8ClNO2 | LookChem[5] |

| Molecular Weight | 185.61 g/mol | LookChem[5] |

| Predicted LogP | 1.64 | LookChem[5] |

This predicted LogP value serves as a preliminary estimate and underscores the necessity for robust experimental determination.

Computational Approaches to LogP Prediction

Before embarking on laboratory-based measurements, in silico prediction of LogP offers a rapid and cost-effective initial assessment.[7] These methods are broadly categorized into atom-based and fragment-based approaches.

-

Atom-based methods (e.g., AlogP, XlogP): These calculate LogP by summing the contributions of individual atoms, with corrections for their chemical environment. They are generally effective for smaller, less complex molecules.[1][7]

-

Fragment-based methods (e.g., ClogP): These methods dissect the molecule into larger, predefined structural fragments and sum their known lipophilicity contributions. This approach can be more accurate for complex molecules, provided the fragments are well-represented in the training dataset.[1][7]

The choice of method depends on the structural novelty of the molecule. For a compound like N-(2-chloro-3-hydroxyphenyl)acetamide, which contains common functional groups, both methods can provide a reasonable starting point. However, it is crucial to recognize that these are predictions and may not fully capture the intramolecular interactions that influence lipophilicity.

Caption: Computational LogP Prediction Workflow.

Experimental Determination of the Partition Coefficient

Experimental measurement remains the gold standard for obtaining an accurate LogP value. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method directly measures the partitioning of a solute between n-octanol and water. Its accuracy makes it the benchmark for LogP determination.

-

Solvent Pre-saturation: n-Octanol and water are mutually saturated before the experiment to prevent volume changes during partitioning, which would alter the concentration and lead to inaccurate results.

-

Buffer Selection (pH 7.4): For an ionizable compound like N-(2-chloro-3-hydroxyphenyl)acetamide, using a phosphate-buffered saline (PBS) at pH 7.4 is crucial for determining the LogD, which mimics physiological conditions. The buffer maintains a constant pH, ensuring the ratio of ionized to non-ionized species remains stable.

-

Equilibration Time: The mixture is agitated for a sufficient period to ensure that thermodynamic equilibrium is reached. The time required can vary depending on the compound and should be determined empirically by sampling at different time points until the concentration in each phase stabilizes.

-

Phase Separation: Centrifugation is often employed to ensure a clean separation of the two phases, especially if emulsions form.

The protocol's integrity is maintained by performing the experiment in triplicate and analyzing both the aqueous and organic phases. The mass balance of the compound should be calculated to ensure that the amount of compound recovered from both phases is consistent with the initial amount added.

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours and allow the layers to separate completely.

-

-

Partitioning:

-

In a series of glass vials, add a known volume of the pre-saturated buffer.

-

Add a small aliquot of a concentrated stock solution of N-(2-chloro-3-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO), ensuring the final DMSO concentration is less than 1%.

-

Add a known volume of pre-saturated n-octanol.

-

Seal the vials and place them on a shaker at a constant temperature for a predetermined equilibration time (e.g., 24 hours).

-

-

Phase Separation and Sampling:

-

Centrifuge the vials to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

-

Quantification:

-

Analyze the concentration of N-(2-chloro-3-hydroxyphenyl)acetamide in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the LogD using the formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in buffer]) .

-

Caption: Shake-Flask Method Workflow.

RP-HPLC Method: A High-Throughput Alternative

The RP-HPLC method offers a faster, more resource-efficient alternative to the shake-flask method, making it suitable for higher throughput screening.[7][8][9] This technique correlates the retention time of an analyte on a non-polar stationary phase with the known LogP values of a set of reference compounds.

-

Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the most common choice for LogP determination due to its strong hydrophobic interactions, which mimic the lipid environment of biological membranes.[10]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used. The retention of the analyte is inversely proportional to the concentration of the organic modifier. Methanol is often preferred as it can form hydrogen bonds, similar to n-octanol.[3]

-

Reference Standards: A series of compounds with well-established LogP values that bracket the expected LogP of the analyte are used to create a calibration curve. The structural similarity of the standards to the analyte can improve the accuracy of the determination.[2]

The reliability of the HPLC method is ensured through rigorous system suitability testing prior to analysis.[5] Key parameters include:

-

Tailing Factor: Ensures symmetrical peaks.

-

Theoretical Plates: Measures column efficiency.

-

Repeatability: Assessed by multiple injections of a standard to ensure consistent retention times and peak areas.

-

Preparation of Mobile Phase and Standards:

-

Prepare a series of mobile phases with varying concentrations of organic modifier (e.g., 40%, 50%, 60%, 70%, 80% methanol in a suitable buffer).

-

Prepare solutions of reference standards with known LogP values.

-

-

Chromatographic Analysis:

-

Equilibrate the C18 column with each mobile phase composition.

-

Inject the reference standards and N-(2-chloro-3-hydroxyphenyl)acetamide for each mobile phase composition and record the retention times (tR).

-

Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0 .

-

For each compound, plot log(k) against the percentage of organic modifier and extrapolate to 100% aqueous phase to determine log(kw).

-

Create a calibration curve by plotting the known LogP values of the reference standards against their corresponding log(kw) values.

-

Determine the LogP of N-(2-chloro-3-hydroxyphenyl)acetamide by interpolating its log(kw) value on the calibration curve.

-

Sources

- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. Effect of solutes structure and pH on the n-octanol/water partition coefficient of ionizable organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Why Is C18 Column Mostly Used in HPLC - Hawach [hawachhplccolumn.com]

Synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The protocol herein is adapted from established methods for the N-acylation of aminophenols, providing a robust framework for researchers. This guide details the chemical theory, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

N-acylated aminophenols are a critical class of organic compounds, with acetaminophen being a prominent example of their application in pharmaceuticals as an analgesic and antipyretic. The introduction of substituents, such as a chlorine atom and a hydroxyl group on the phenyl ring, can significantly modulate the molecule's biological activity and physicochemical properties. The target molecule, N-(2-chloro-3-hydroxyphenyl)acetamide, is a structural isomer of other pharmacologically relevant compounds. Its synthesis is a foundational step for further derivatization and screening in drug discovery programs.

The synthesis described in this application note proceeds via the nucleophilic acyl substitution of 2-chloro-3-aminophenol with acetic anhydride. This reaction is a well-established and efficient method for the formation of an amide bond. The amino group of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. The selectivity of the N-acylation over O-acylation of the phenolic hydroxyl group is achieved under the described reaction conditions.

Reaction Scheme and Mechanism

The synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide from 2-chloro-3-aminophenol and acetic anhydride is a straightforward N-acylation reaction.

Overall Reaction:

Caption: General reaction scheme for the synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide.

Reaction Mechanism:

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to form the amide and a molecule of acetic acid as a byproduct.[1]

Caption: Simplified reaction mechanism for the N-acylation of 2-chloro-3-aminophenol.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagents | Equipment |

| 2-chloro-3-aminophenol | 125 mL Erlenmeyer flask |

| Acetic anhydride | Magnetic stirrer and stir bar |

| Concentrated Hydrochloric Acid (HCl) | Heating mantle or hot plate |

| Sodium acetate trihydrate | Ice bath |

| Deionized water | Büchner funnel and filter flask |

| Ethanol (for recrystallization) | Vacuum source |

| Activated carbon (optional) | Beakers and graduated cylinders |

| Melting point apparatus |

Step-by-Step Synthesis Procedure

Workflow Overview:

Caption: Experimental workflow for the synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide.

Detailed Steps:

-

Dissolution of the Amine:

-

In a 125 mL Erlenmeyer flask, suspend 2.0 g of 2-chloro-3-aminophenol in 40 mL of deionized water.

-

While stirring with a magnetic stir bar, cautiously add 1.5 mL of concentrated hydrochloric acid.[2] This converts the water-insoluble amine into its more soluble hydrochloride salt.[2][3]

-

If the solution is dark or contains colored impurities, add a small amount (approx. 0.1 g) of activated carbon, and gently heat the mixture on a steam bath or hot plate for a few minutes.[2]

-

Filter the warm solution by gravity filtration to remove the activated carbon and any other insoluble impurities.

-

-

Buffer Preparation:

-

Acylation Reaction:

-

Warm the filtered solution of the aminophenol hydrochloride on a steam bath or hot plate.

-

Add the sodium acetate buffer solution in one portion while swirling the flask.[2]

-

Immediately and carefully add 2.0 mL of acetic anhydride to the reaction mixture while continuing to swirl vigorously.[2]

-

Continue to heat and stir the mixture for approximately 10-15 minutes to ensure the reaction goes to completion.

-

-

Product Isolation:

-

Cool the reaction mixture in an ice-water bath to induce crystallization of the product.[3] Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.

-

Allow the flask to remain in the ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

-

Purification (Recrystallization):

-

To obtain a purer product, recrystallize the crude N-(2-chloro-3-hydroxyphenyl)acetamide from an ethanol/water mixture.

-

Transfer the crude solid to a clean Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve the solid.

-

Slowly add hot deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

-

Drying and Characterization:

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Determine the yield, melting point, and characterize the product using appropriate spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.

-

Safety and Handling

-

2-chloro-3-aminophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetic Anhydride: Corrosive and a lachrymator (causes tears). Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin and eye burns. Respiratory irritant. Handle with extreme care in a fume hood.

-

N-(2-chloro-3-hydroxyphenyl)acetamide: The toxicological properties of this specific compound have not been fully investigated. It is prudent to handle it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]

Expected Results and Data Presentation

The synthesis should yield N-(2-chloro-3-hydroxyphenyl)acetamide as a crystalline solid. The expected data should be recorded as follows:

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol [5] |

| Melting Point | To be determined experimentally |

| Yield | To be determined experimentally |

Troubleshooting

-

Low Yield:

-

Ensure complete dissolution of the aminophenol hydrochloride.

-

Check the purity and reactivity of the acetic anhydride.

-

Allow sufficient time for crystallization at low temperatures.

-

-

Product Does Not Crystallize:

-

Scratch the inner surface of the flask with a glass rod.

-

Add a seed crystal from a previous successful synthesis.

-

Concentrate the solution by evaporating some of the solvent.

-

-

Oily Product:

-

This may indicate the presence of impurities. Ensure thorough washing of the crude product and perform recrystallization carefully.

-

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(2-chloro-3-hydroxyphenyl)acetamide, adapted from well-established chemical literature. By following the outlined steps and safety precautions, researchers can successfully synthesize this compound for further investigation in various scientific disciplines. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical principles.

References

-

Yusufov, M. S., et al. "Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity." JournalNX, 2020, pp. 486-491. ([Link])

-

Acetaminophen Synthesis Experimental Procedure. ([Link])

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. ([Link])

-

ResearchGate. The reaction mechanism of acetaminophen synthesis. ([Link])

-

Chemistry LibreTexts. 2: Synthesis of Acetaminophen (Experiment). ([Link])

-

Angene Chemical. Safety Data Sheet: 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide. ([Link])

-

Organic Syntheses. Chloroacetamide. ([Link])

-

Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. ([Link])

-

ACS Omega. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ([Link])

-

IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. ([Link])

- Google Patents. A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. ()

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N-(2-chloro-3-hydroxyphenyl)acetamide

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(2-chloro-3-hydroxyphenyl)acetamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and 20mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Detection was performed at 275 nm. The method demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method, showing no interference from degradation products. This validated method is suitable for routine quality control and stability analysis of N-(2-chloro-3-hydroxyphenyl)acetamide in bulk drug and pharmaceutical formulations.

Introduction

N-(2-chloro-3-hydroxyphenyl)acetamide is a chemical intermediate with potential applications in the synthesis of pharmaceutical and agrochemical compounds. Its structure, featuring a chlorinated phenol and an acetamide group, necessitates a reliable analytical method to ensure its purity, monitor its stability, and quantify it in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity.

The objective of this work was to develop a robust RP-HPLC method and subsequently validate it according to the stringent requirements of the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Furthermore, forced degradation studies were conducted to ensure the method is stability-indicating, a critical requirement for analyzing the stability of drug substances.[6][7][8]

Part A: Method Development

The primary goal of method development was to achieve a symmetric peak for N-(2-chloro-3-hydroxyphenyl)acetamide, well-resolved from any potential impurities or degradants, within a reasonable analysis time.

Analyte Characterization & Initial Conditions

-

Physicochemical Properties: N-(2-chloro-3-hydroxyphenyl)acetamide is a polar aromatic compound. Its phenolic hydroxyl group (pKa ~9-10) and amide group influence its solubility and chromatographic behavior. The presence of the phenyl ring provides strong UV absorbance.

-

UV Spectrum Analysis: A UV scan of the analyte in the mobile phase diluent showed a maximum absorbance (λmax) at approximately 275 nm. This wavelength was selected for detection to ensure high sensitivity.

-

Column Selection: A C18 stationary phase was chosen as the initial starting point due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. A standard dimension of 150 mm x 4.6 mm with 5 µm particle size was selected.

-

Mobile Phase Selection: An initial mobile phase consisting of acetonitrile (ACN) and water was tested. Peak tailing was observed, likely due to the interaction of the phenolic hydroxyl group with residual silanols on the silica support. To mitigate this, a 20mM potassium phosphate buffer was introduced, and the pH was adjusted to 3.0. This low pH suppresses the ionization of the phenolic group, leading to better peak shape and more consistent retention. The ratio of ACN to buffer was optimized to achieve a retention time of approximately 5-7 minutes.

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20mM KH2PO4 Buffer (pH 3.0 adjusted with H3PO4) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Mobile Phase |

Method Development Workflow

The following diagram illustrates the logical steps taken during the method development process.

Part C: Standard Operating Protocol (SOP)

4.1. Preparation of Solutions

-

20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-chloro-3-hydroxyphenyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Mobile Phase).

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

4.2. Instrument Setup and Analysis

-

Set up the HPLC system according to the conditions in the "Optimized Chromatographic Conditions" table.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform six replicate injections of the Working Standard Solution (100 µg/mL) to verify system suitability.

-

Once system suitability is confirmed, inject the blank (diluent), followed by the sample solutions.

-

Integrate the chromatograms and calculate the concentration of N-(2-chloro-3-hydroxyphenyl)acetamide in the samples against the standard.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed for the determination of N-(2-chloro-3-hydroxyphenyl)acetamide. The method was validated according to ICH Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust. The stability-indicating capability of the method was proven through forced degradation studies. The developed method is well-suited for routine quality control analysis and stability studies of N-(2-chloro-3-hydroxyphenyl)acetamide.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

European Medicines Agency. (1995). CPMP/ICH/381/95: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- Cass, Q. B., et al. (2000). Development of HPLC method for the analysis of chlorophenols.

-

SCIRP. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols. [Link]

-

Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

-

Journal of Chemical and Pharmaceutical Research. Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatography conditions. [Link]

-

gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. [Link]

-

Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

-

SCIRP. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. [Link]

-

BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

-

ResearchGate. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. [Link]

-

PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. onyxipca.com [onyxipca.com]

- 8. resolvemass.ca [resolvemass.ca]

Application Note: Site-Selective Functionalization of N-(2-chloro-3-hydroxyphenyl)acetamide for Advanced API Synthesis

Introduction & Strategic Utility

N-(2-chloro-3-hydroxyphenyl)acetamide (CAS 130647-85-7) is a highly versatile, 1,2,3-trisubstituted aromatic building block. The contiguous arrangement of an acetamido group, a chlorine atom, and a phenolic hydroxyl group provides a unique scaffold for synthesizing sterically congested, multi-functionalized arenes. Such motifs are ubiquitous in complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors, allosteric modulators, and advanced heterocycles like fused benzoxazoles.

The true synthetic power of this precursor lies in its capacity for orthogonal, site-selective cross-coupling. By converting the 3-hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf), chemists generate a "chloroaryl triflate" intermediate. This allows for sequential, highly controlled palladium-catalyzed functionalizations at the C2 and C3 positions without the need for protecting group gymnastics.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the reactivity difference between the C-OTf and C-Cl bonds can be finely tuned by the choice of the ligand.

-

Normal Reactivity (C-OTf > C-Cl): Standard phosphine ligands, such as Pd(PPh3)4, or specific N-heterocyclic carbenes (NHCs) like SIMes, preferentially undergo oxidative addition at the more electrophilic C-OTf bond. The bis-ligated Pd(0) species inserts into the C-OTf bond faster than the sterically hindered C-Cl bond, leaving the chloride intact for subsequent functionalization .

-

Inverted Reactivity (C-Cl > C-OTf): Using highly sterically demanding ligands, such as tri-tert-butylphosphine ( PtBu3 ) or the NHC ligand SIPr, inverts this selectivity. The bulky ligand forces the active catalyst into a monoligated Pd(0) state. Density Functional Theory (DFT) studies suggest that this monoligated species preferentially inserts into the C-Cl bond due to a lower activation barrier in the oxidative addition step, bypassing the C-OTf bond .

Workflow Visualization

Divergent chemoselective cross-coupling workflows for N-(2-chloro-3-hydroxyphenyl)acetamide.

Quantitative Data: Ligand-Controlled Chemoselectivity

The following table summarizes the expected site-selectivity based on the catalytic system employed during the Suzuki-Miyaura cross-coupling of the chloroaryl triflate intermediate.

| Catalyst / Ligand System | Solvent | Preferred Reaction Site | Selectivity Ratio (C-OTf : C-Cl) | Mechanism of Selectivity |

| Pd(PPh3)4 | Dioxane / H2O | C-OTf (Normal) | > 20:1 | Bis-ligated Pd(0) oxidative addition |

| Pd(OAc)2 / SIMes (NHC) | THF / H2O | C-OTf (Normal) | > 10:1 | Bis-ligated Pd(0) oxidative addition |

| Pd(OAc)2 / SIPr (NHC) | THF / H2O | C-Cl (Inverted) | < 1:10 | Monoligated Pd(0) oxidative addition |

| Pd2(dba)3 / PtBu3 | THF | C-Cl (Inverted) | < 1:5 | Monoligated Pd(0) oxidative addition |

Experimental Protocols

The following self-validating protocols outline the divergent synthesis of functionalized derivatives from the title precursor.

Protocol A: Synthesis of the Chloroaryl Triflate Intermediate

Objective: Convert N-(2-chloro-3-hydroxyphenyl)acetamide to N-(2-chloro-3-(trifluoromethylsulfonyloxy)phenyl)acetamide.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Addition: Dissolve N-(2-chloro-3-hydroxyphenyl)acetamide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (2.0 equiv, 20 mmol).

-

Triflation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add trifluoromethanesulfonic anhydride ( Tf2O , 1.2 equiv, 12 mmol) over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure chloroaryl triflate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3 (C-OTf Cleavage)

Objective: Selectively cross-couple at the C3 position, leaving the C2 chloride intact.

-

Setup: In a Schlenk tube, combine the chloroaryl triflate from Protocol A (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), and K2CO3 (2.0 equiv, 2.0 mmol).

-

Catalyst Addition: Add Pd(PPh3)4 (5 mol%, 0.05 mmol). Evacuate and backfill the tube with argon three times.

-

Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

-

Reaction: Seal the tube and heat to 90 °C for 12 hours. The bis-ligated palladium species will selectively activate the C-OTf bond.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer ( MgSO4 ) and concentrate. Purify via silica gel chromatography to yield the C3-functionalized product.

Protocol C: Chemodivergent Suzuki-Miyaura Coupling at C2 (C-Cl Cleavage)

Objective: Selectively cross-couple at the C2 position using NHC ligands, leaving the C3 triflate intact for subsequent reactions.

-

Setup: In an argon-filled glovebox, charge a vial with the chloroaryl triflate (1.0 equiv, 1.0 mmol), arylboronic acid (1.1 equiv, 1.1 mmol), and anhydrous KF (3.0 equiv, 3.0 mmol).

-

Catalyst Addition: Add [(allyl)PdCl]2 (1.5 mol%, 0.015 mmol) and SIPr·HCl (6 mol%, 0.06 mmol) to generate the active monoligated Pd/SIPr catalyst .

-

Solvent: Remove the vial from the glovebox. Inject degassed THF (0.2 M) and degassed H2O (7.0 equiv, 7.0 mmol).

-

Reaction: Stir the mixture at room temperature for 12–24 hours. The steric bulk of the SIPr ligand forces oxidative addition at the C-Cl bond.

-

Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography to isolate the C2-functionalized, C3-triflate product.

References

-

Reeves, E. K., Humke, J. N., & Neufeldt, S. R. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11799–11812.[Link]

Application Note: Elucidation of N-(2-chloro-3-hydroxyphenyl)acetamide Structure using 1H and 13C NMR Spectroscopy

Introduction

N-(2-chloro-3-hydroxyphenyl)acetamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. As with any novel compound, unambiguous structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the expected 1H and 13C NMR spectral data for N-(2-chloro-3-hydroxyphenyl)acetamide, a comprehensive experimental protocol for data acquisition, and an in-depth discussion of the spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of new chemical entities.

The precise substitution pattern on the phenyl ring, with chloro, hydroxyl, and acetamido groups at positions 2, 3, and 1 respectively, gives rise to a unique and predictable set of NMR signals. Understanding the interplay of the electronic effects of these substituents is paramount for accurate spectral assignment. The chloro group acts as an electron-withdrawing group through induction, while the hydroxyl and acetamido groups exhibit more complex effects, including both inductive withdrawal and resonance donation. These competing effects lead to distinct chemical shifts for the aromatic protons and carbons, providing a spectroscopic fingerprint of the molecule.

Predicted 1H and 13C NMR Spectral Data

Due to the limited availability of direct experimental NMR data for N-(2-chloro-3-hydroxyphenyl)acetamide in the public domain, the following spectral data is predicted based on established substituent effects on benzene rings and analysis of structurally similar compounds.[1][2] The predictions are made for a standard deuterated solvent such as DMSO-d6, which is capable of solubilizing the compound and minimizing proton exchange of the -OH and -NH protons.

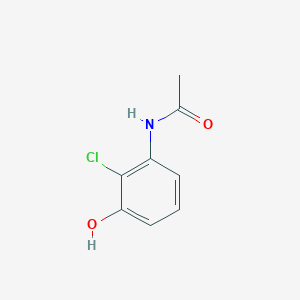

Molecular Structure and Atom Numbering

Caption: Molecular structure of N-(2-chloro-3-hydroxyphenyl)acetamide with atom numbering for NMR assignments.

Predicted 1H NMR Data (in DMSO-d6, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 6.9 - 7.1 | d | ~ 8.0 | 1H |

| H-5 | ~ 6.7 - 6.9 | t | ~ 8.0 | 1H |

| H-6 | ~ 7.2 - 7.4 | d | ~ 8.0 | 1H |

| -NH | ~ 9.5 - 10.5 | s | - | 1H |

| -OH | ~ 9.0 - 10.0 | s | - | 1H |

| -CH3 | ~ 2.1 | s | - | 3H |

Predicted 13C NMR Data (in DMSO-d6, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 138 - 142 |

| C-2 | ~ 118 - 122 |

| C-3 | ~ 150 - 154 |

| C-4 | ~ 115 - 119 |

| C-5 | ~ 119 - 123 |

| C-6 | ~ 124 - 128 |

| C=O (C7) | ~ 168 - 172 |

| -CH3 (C8) | ~ 24 - 26 |

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of high-quality 1H and 13C NMR spectra of N-(2-chloro-3-hydroxyphenyl)acetamide.

Materials and Equipment

-

N-(2-chloro-3-hydroxyphenyl)acetamide (sample)

-

Deuterated dimethyl sulfoxide (DMSO-d6), high purity (99.9 atom % D)

-

High-precision 5 mm NMR tubes

-

Pasteur pipettes and glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Sample Preparation Workflow

Caption: Workflow for the preparation of an NMR sample of N-(2-chloro-3-hydroxyphenyl)acetamide.

Step-by-Step Protocol

-

Sample Weighing: Accurately weigh approximately 10-20 mg of N-(2-chloro-3-hydroxyphenyl)acetamide for 1H NMR spectroscopy. For 13C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d6.[3][4]

-

Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure no solid particles remain.

-

Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the neck. Filter the sample solution through this pipette directly into a clean, high-precision 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.[3][5]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[6][7]

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30 or similar)

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width (SWH): 16 ppm (centered around 6 ppm)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 8-16 (adjust for desired signal-to-noise)

-

Receiver Gain (RG): Autoadjust

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width (SWH): 240 ppm (centered around 120 ppm)

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 1024 or more (depending on sample concentration)

-

Receiver Gain (RG): Autoadjust

Interpretation of NMR Data

The predicted chemical shifts are rationalized by the electronic properties of the substituents on the phenyl ring.

1H NMR Spectrum Analysis

-

Aromatic Region (6.5 - 7.5 ppm): The three aromatic protons (H-4, H-5, and H-6) will appear as a complex multiplet system. Due to the substitution pattern, they are all chemically and magnetically inequivalent. We predict a doublet for H-4, a triplet for H-5 (due to coupling to both H-4 and H-6), and a doublet for H-6. The electron-donating hydroxyl group and the electron-withdrawing chloro and acetamido groups will influence the precise chemical shifts.

-

Amide Proton (-NH): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (around 9.5-10.5 ppm) due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be concentration and temperature-dependent.

-

Hydroxyl Proton (-OH): Similar to the amide proton, the hydroxyl proton will also be a broad singlet in the downfield region (around 9.0-10.0 ppm). Its position is also sensitive to experimental conditions.

-

Methyl Protons (-CH3): The three protons of the acetyl methyl group will appear as a sharp singlet at approximately 2.1 ppm. This signal is typically well-resolved and serves as a good reference for integration.

13C NMR Spectrum Analysis

-

Aromatic Carbons (115 - 155 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon bearing the hydroxyl group (C-3) is expected to be the most deshielded (highest ppm value) due to the direct attachment of the electronegative oxygen atom. The carbon attached to the chloro group (C-2) will also be deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined inductive and resonance effects of all three substituents.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetamido group will appear at a characteristic downfield chemical shift, typically in the range of 168-172 ppm.

-

Methyl Carbon (-CH3): The methyl carbon will resonate in the upfield region of the spectrum, around 24-26 ppm.

Conclusion

This application note provides a comprehensive guide to the expected 1H and 13C NMR spectral data for N-(2-chloro-3-hydroxyphenyl)acetamide, along with a detailed protocol for sample preparation and data acquisition. The predicted spectra are based on well-established principles of NMR spectroscopy and serve as a valuable reference for researchers working with this and structurally related compounds. By following the outlined procedures, scientists can obtain high-quality NMR data for unambiguous structural confirmation, a critical step in advancing drug discovery and development programs.

References

- Meiler, J., et al. (2001). A new method for the prediction of 13C NMR chemical shifts of substituted benzenes. Journal of Magnetic Resonance, 151(2), 244-252.

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample preparation. Retrieved from [Link]

-

University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

- Edlund, U., & Johnels, D. (1983). Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis. Journal of the Chemical Society, Perkin Transactions 2, (5), 729-733.

- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.

-

SpectraBase. (n.d.). 2-Chloroaniline. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]